

# Cost-Effectiveness of Aspirin for Primary Prevention

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Aspirin

CAS No.: 50-78-2

Cat. No.: S519564

[Get Quote](#)

The table below summarizes findings from a cost-effectiveness study of **aspirin** for the primary prevention of cardiovascular disease in patients with Type 2 Diabetes, using a Markov model over a lifetime horizon [1].

| Parameter                           | Aspirin Therapy (100mg daily)                                                  | No Aspirin Therapy |
|-------------------------------------|--------------------------------------------------------------------------------|--------------------|
| Total Cost (USD)                    | \$1,086                                                                        | \$819              |
| Quality-Adjusted Life-Years (QALYs) | 11.94 QALYs                                                                    | 11.86 QALYs        |
| Incremental Cost                    | +\$267                                                                         | (Reference)        |
| Incremental QALYs                   | +0.08 QALYs                                                                    | (Reference)        |
| Base-case Conclusion                | Cost-effective compared to no therapy (using a threshold of \$30,000/QALY) [1] |                    |
| Key Sensitive Parameter             | Odds Ratio for all-cause mortality with aspirin use [1]                        |                    |

## Clinical Outcomes in Sepsis-Induced Coagulopathy (SIC)

A 2025 retrospective cohort study provides comparative clinical outcome data, which is a critical component of pharmaco-economic analyses. The study compared **aspirin** users with non-users in a matched cohort of SIC patients [2] [3].

| Outcome          | Aspirin Users | Non-Users | Hazard Ratio (HR)        |
|------------------|---------------|-----------|--------------------------|
| 28-day Mortality | 11.8%         | 29.3%     | 0.45 (95% CI: 0.29–0.70) |
| 90-day Mortality | 16.8%         | 33.6%     | 0.55 (95% CI: 0.37–0.81) |
| 1-year Mortality | 22.1%         | 42.1%     | 0.59 (95% CI: 0.42–0.83) |
| Median ICU Stay  | 2.19 days     | 3.14 days | p < 0.001                |

Furthermore, the study reported that **low-dose aspirin** was associated with **significantly lower mortality rates** compared to higher doses [2].

## Experimental Protocol Overview

For the clinical study on SIC, the methodology was as follows [2] [3]:

- **Data Source:** Medical Information Mart for Intensive Care (MIMIC)-IV database (v2.2).
- **Study Population:** 1,194 adults diagnosed with Sepsis-Induced Coagulopathy (SIC) within 24 hours of ICU admission.
- **Study Design:** Retrospective cohort study with Propensity Score Matching (PSM) to adjust for baseline confounders (e.g., age, severity of illness). After matching, 280 **aspirin** users were compared to 280 non-users.
- **Outcome Measures:** Primary outcome was 28-day all-cause mortality. Secondary outcomes included 90-day and 1-year mortality, and ICU length of stay.
- **Statistical Analysis:** Multivariate Cox proportional hazards models were used to determine the association between **aspirin** use and mortality.

## Aspirin's Mechanism of Action Pathway

The following diagram illustrates the biological pathway of **aspirin**, which underpins its clinical effects in the conditions studied. This mechanism explains its anti-inflammatory and antiplatelet actions [2] [4].



[Click to download full resolution via product page](#)

## Key Considerations for Your Analysis

To build a more comprehensive comparison guide, you may need to consider the following:

- **Context is Crucial:** The available data is highly context-specific. The benefits of **aspirin** were clear in a severe condition like SIC [2], whereas its net benefit for primary cardiovascular prevention is debated due to bleeding risks and a less pronounced effect [5].
- **Dosage Matters:** The SIC study suggested that **low-dose aspirin was more effective** than higher doses, highlighting that "more" is not always "better" and that dose is a critical variable in any regimen comparison [2].
- **Gaps in the Current Search:** The retrieved studies do not directly compare the cost-effectiveness of different **aspirin** doses (e.g., 81mg vs. 100mg vs. 325mg) head-to-head for the same indication, which would be the core of a definitive regimen comparison guide.

### Need Custom Synthesis?

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Cost-effectiveness analysis of aspirin for primary prevention of ... [pmc.ncbi.nlm.nih.gov]
2. Aspirin is associated with a reduction in mortality rate for ... [pmc.ncbi.nlm.nih.gov]
3. Aspirin is associated with a reduction in mortality rate for ... [pubmed.ncbi.nlm.nih.gov]
4. Aspirin, Non-Aspirin Nonsteroidal Anti-inflammatory Drugs ... [pmc.ncbi.nlm.nih.gov]
5. Association of Aspirin Use in Primary Prevention and ... [mdpi.com]

To cite this document: Smolecule. [Cost-Effectiveness of Aspirin for Primary Prevention]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b519564#comparative-pharmacoeconomics-aspirin-regimens>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)